Oroxin B

Beschreibung

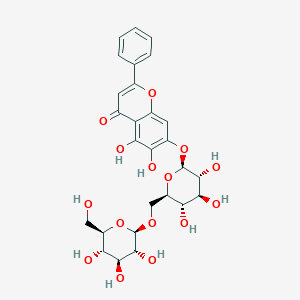

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLVXFWJCKKDW-IJTBWITGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312120 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114482-86-9 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oroxin B: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxin B, a flavonoid glycoside isolated from the traditional medicinal plant Oroxylum indicum, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which Oroxin B exerts its effects on cancer cells. It consolidates current research findings on its role in inducing apoptosis, modulating critical signaling pathways, and its potential to influence cell cycle progression and metastasis. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways to support further research and drug development efforts.

Introduction

Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Oroxin B (Baicalein-7-O-β-gentiobioside) is a principal bioactive constituent of Oroxylum indicum, a plant with a long history of use in traditional medicine.[1] Recent in vitro and in vivo studies have highlighted the potent antitumor activity of Oroxin B, particularly in liver cancer and malignant lymphoma.[2][3] This guide synthesizes the current understanding of its mechanism of action, focusing on the molecular pathways it targets to inhibit cancer cell proliferation and survival.

Core Anticancer Mechanisms

Oroxin B's anticancer activity is multifactorial, primarily driven by the induction of programmed cell death (apoptosis) and the modulation of key signaling cascades that govern cell growth, proliferation, and survival.

Induction of Apoptosis

A hallmark of Oroxin B's anticancer effect is its ability to induce apoptosis in cancer cells. Studies have shown that Oroxin B treatment leads to a significant increase in the apoptotic cell population in a dose-dependent manner.

-

Quantitative Analysis of Apoptosis: In human hepatoma SMMC-7721 cells, treatment with 1.68 µM Oroxin B for 48 hours resulted in a notable increase in apoptosis.[4] It has been observed that Oroxin B tends to induce early-stage apoptosis.[2]

Modulation of the PTEN/PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. Oroxin B has been shown to be a potent modulator of this pathway.[1][5]

The mechanism involves the upregulation of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein that negatively regulates the PI3K/AKT pathway.[1][5] By increasing PTEN expression, Oroxin B inhibits the phosphorylation and activation of AKT (p-AKT), a key downstream effector of PI3K.[1][2] This inactivation of the PI3K/AKT pathway is a central component of Oroxin B's pro-apoptotic and anti-proliferative effects.[5][6] In SMMC-7721 liver cancer cells, Oroxin B treatment leads to decreased levels of PI3K and p-AKT.[1][5]

Induction of Endoplasmic Reticulum (ER) Stress

Oroxin B has been found to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant B-lymphoma cells, such as the Raji cell line.[2][3] This is a significant finding, as cancer cells often have a high demand for protein folding and are thus more vulnerable to ER stress-induced apoptosis. Oroxin B treatment has been shown to inhibit the growth of human lymphoma cell xenografts in mice by inducing ER stress.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the observed inhibitory effects of Oroxin B on various cancer cell lines at specified concentrations. While comprehensive IC50 data across a wide range of cell lines is not yet available in the literature, the following provides key data points from existing studies.

| Cell Line | Cancer Type | Concentration | Effect | Reference(s) |

| SMMC-7721 | Human Hepatoma | 0.34 - 1.68 µM | Dose-dependent inhibition of proliferation | [7] |

| SMMC-7721 | Human Hepatoma | 1.63 µM | Induces apoptosis; decreases COX-2, VEGF, PI3K, p-AKT; increases PTEN | [1] |

| Raji | Human B-lymphoma | 20 µM | Inhibition of proliferation | [1] |

| Raji | Human B-lymphoma | 0 - 30 µM | Selective induction of ER stress | [2] |

Putative and Hypothesized Mechanisms of Action

While direct evidence for Oroxin B's involvement in the following pathways is still emerging, studies on structurally related flavonoids and initial findings suggest these as promising areas for future investigation.

Regulation of the STAT3 Signaling Pathway (Hypothesized)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. The compound Eriocalyxin B, which shares some structural similarities with flavonoids, has been shown to directly inhibit STAT3 phosphorylation. This suggests that Oroxin B may also exert its anticancer effects by targeting the STAT3 pathway, although this requires direct experimental validation.

Inhibition of Cell Migration and Metastasis (Hypothesized)

The epithelial-mesenchymal transition (EMT) is a key process by which cancer cells gain migratory and invasive properties, leading to metastasis. This process is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. While direct studies on Oroxin B's effect on EMT are limited, research on the related compound Oroxylin A has shown that it can suppress EMT in breast cancer cells. It is plausible that Oroxin B may share this anti-metastatic mechanism.

Induction of G2/M Cell Cycle Arrest (Hypothesized)

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Several flavonoid compounds are known to induce cell cycle arrest, preventing cancer cells from dividing. Studies on the related flavonoid Oroxylin A have demonstrated its ability to cause G2/M phase arrest in gastric and hepatocellular carcinoma cells. This suggests that Oroxin B may also inhibit cancer cell proliferation by arresting the cell cycle at the G2/M checkpoint, a hypothesis that warrants further investigation.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Oroxin B and a typical experimental workflow for its analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Oroxin B.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of Oroxin B on cancer cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., SMMC-7721, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Oroxin B in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oroxin B (e.g., 0, 0.25, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the Oroxin B-treated wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of Oroxin B concentration.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by Oroxin B.

-

Sample Preparation: Culture cells in 6-well plates and treat with Oroxin B at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, p-AKT, AKT, β-actin) overnight at 4°C with gentle agitation. The antibody dilution should be as per the manufacturer's recommendation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

Oroxin B demonstrates significant anticancer potential, primarily through the induction of apoptosis via modulation of the PTEN/PI3K/AKT pathway and the induction of ER stress. The available quantitative data, though limited, consistently supports its inhibitory effect on the proliferation of liver and lymphoma cancer cells.

Future research should focus on several key areas to fully elucidate the therapeutic potential of Oroxin B:

-

Comprehensive IC50 Profiling: Determining the IC50 values of Oroxin B across a broad panel of cancer cell lines is essential to identify the cancer types most sensitive to its action.

-

Elucidation of Hypothesized Mechanisms: Direct experimental validation is required to confirm the role of Oroxin B in regulating the STAT3 pathway, inhibiting epithelial-mesenchymal transition, and inducing G2/M cell cycle arrest.

-

In Vivo Efficacy and Pharmacokinetics: Further preclinical studies in various animal models are necessary to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of Oroxin B.

-

Combination Therapies: Investigating the synergistic effects of Oroxin B with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

Oroxin B: A Flavonoid with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Oroxin B, a flavonoid glycoside primarily isolated from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of Oroxin B, with a focus on its anti-cancer, anti-inflammatory, and anti-osteoporotic properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Core Biological Activities and Mechanisms of Action

Oroxin B exerts its biological effects through the modulation of multiple critical cellular signaling pathways. Its primary activities include the induction of apoptosis in cancer cells, suppression of inflammatory responses, and inhibition of bone resorption.

Anti-Cancer Activity

Oroxin B has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including liver cancer (SMMC-7721 and HepG2) and malignant lymphoma (Raji). The primary mechanisms underlying its anti-cancer activity involve:

-

Induction of Endoplasmic Reticulum (ER) Stress: Oroxin B selectively induces tumor-suppressive ER stress while inhibiting tumor-adaptive ER stress in B-lymphoma cells.[1] This is achieved by downregulating the expression of the key adaptive gene GRP78 via the ATF6 signaling protein and activating the tumor-suppressive gene DDIT3 through the MKK3-p38 signaling pathway.[1]

-

Modulation of the PI3K/Akt/mTOR Pathway: In liver cancer cells, Oroxin B upregulates the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt signaling pathway.[2][3] This leads to the downregulation of downstream effectors like p-Akt, subsequently inhibiting cell proliferation and inducing apoptosis.

-

Inhibition of COX-2 and VEGF: Oroxin B has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), key mediators of inflammation and angiogenesis in tumors.[2][4]

Anti-Inflammatory Activity

Oroxin B exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as osteoarthritis. Its anti-inflammatory effects are mediated by:

-

Inhibition of Pro-inflammatory Cytokines and Mediators: Oroxin B significantly reduces the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6 in IL-1β-stimulated chondrocytes.[5][6]

-

Suppression of the MAPK and NF-κB Signaling Pathways: Oroxin B inhibits the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, JNK, and p38) and suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5][7] These pathways are central to the inflammatory response.

Anti-Osteoporotic Activity

Oroxin B has been shown to attenuate bone loss in ovariectomy-induced osteoporosis models.[7] This effect is attributed to its ability to:

-

Inhibit Osteoclast Formation and Function: Oroxin B suppresses the differentiation and bone-resorbing activity of osteoclasts.

-

Modulation of RANKL-Mediated Signaling: It abrogates the RANKL-induced activation of the MAPK and NF-κB signaling pathways, which are crucial for osteoclastogenesis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Oroxin B.

Table 1: In Vitro Efficacy of Oroxin B

| Cell Line | Biological Effect | Concentration/Dose | Incubation Time | Outcome | Reference |

| SMMC-7721 (Liver Cancer) | Inhibition of Proliferation | 1.68 µM | 48 h | Significant inhibition of cell proliferation | [8] |

| SMMC-7721 (Liver Cancer) | Induction of Apoptosis | 1.68 µM | 12 h / 48 h | Increased apoptosis rate (21.55% at 12h, 43.03% at 48h) | [8] |

| Raji (Lymphoma) | Induction of ER Stress | 0-30 µM | 48 h | Selective induction of ER stress | [2] |

| Mouse Chondrocytes | Anti-inflammatory | 160 µM | 24 h | Downregulation of iNOS, COX-2, TNF-α, IL-6 | [5][6] |

| Bone Marrow Macrophages | Inhibition of Osteoclastogenesis | 50 µM | - | Attenuated RANKL-induced osteoclast formation | [7] |

Table 2: In Vivo Efficacy of Oroxin B

| Animal Model | Disease Model | Treatment Dose and Route | Duration | Key Findings | Reference |

| Mice | Lymphoma Xenograft (Raji cells) | 30 mg/kg, i.p. | 28 days | Inhibition of tumor growth and prolonged survival | [2] |

| Mice | Osteoarthritis (DMM model) | 160 µM (10 µL), intra-articular injection | 8 weeks | Attenuated cartilage degradation | [5][6] |

| Mice | Ovariectomy-induced Osteoporosis | - | - | Attenuated bone loss | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Oroxin B.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of Oroxin B on cancer cells.

-

Cell Seeding: Seed cells (e.g., SMMC-7721) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Oroxin B (e.g., 0-2 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

This protocol is used to detect the expression levels of proteins in key signaling pathways.

-

Cell Lysis: Treat cells with Oroxin B, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate 30-50 µg of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PTEN, anti-COX-2, anti-VEGF, anti-p-p38, anti-p38, anti-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells (e.g., SMMC-7721) with Oroxin B for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Lymphoma Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate the anti-tumor efficacy of Oroxin B in vivo.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ Raji cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 2-3 days.

-

Treatment: Once the tumors reach a certain volume (e.g., 100 mm³), randomly assign the mice to treatment groups (vehicle control and Oroxin B at 30 mg/kg, i.p.).

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 28 days) and monitor tumor volume and body weight.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Oroxin B and a typical experimental workflow.

References

- 1. Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oroxin B Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oroxin B Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Oroxin B Signaling Pathway Modulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin B, a flavonoid isolated from the traditional Chinese medicinal plant Oroxylum indicum, has garnered significant attention in biomedical research for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by Oroxin B, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts. Oroxin B exerts its biological effects primarily through the modulation of the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades, leading to the induction of apoptosis and the suppression of inflammatory responses.

Core Signaling Pathways Modulated by Oroxin B

Oroxin B's therapeutic potential stems from its ability to interact with and modulate multiple critical intracellular signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

A central mechanism of Oroxin B's action is its inhibitory effect on the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. Oroxin B upregulates the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][2][3] By increasing PTEN activity, Oroxin B leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of PI3K and its downstream effector, Akt.[4][5] This inhibition of Akt phosphorylation (p-Akt) subsequently suppresses the mTOR signaling pathway, contributing to the anti-proliferative and pro-apoptotic effects of Oroxin B.[3][4] Furthermore, Oroxin B has been shown to down-regulate the expression of downstream targets of the PI3K/Akt pathway, including Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF).[1][5]

dot

Caption: Oroxin B modulation of the PI3K/Akt/mTOR pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its aberrant activation is implicated in various inflammatory diseases and cancers. Oroxin B has been demonstrated to inhibit the activation of the NF-κB pathway.[3] It exerts this effect by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This stabilization of IκBα sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.[3]

dot

Caption: Oroxin B inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have indicated that Oroxin B can also modulate the MAPK pathway, although the precise mechanisms are still under investigation. It has been suggested that Oroxin B's anti-inflammatory and anti-cancer effects may be partly mediated through the regulation of MAPK signaling.[3]

Quantitative Data on Oroxin B Activity

While specific IC50 and EC50 values for the direct inhibition of signaling pathway components by Oroxin B are not extensively reported in the literature, several studies provide valuable quantitative data on its biological effects at various concentrations.

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Proliferation | SMMC-7721 (Hepatoma) | 0.34, 1.01, 1.68 µM | Dose-dependent inhibition of proliferation. | [1] |

| Cell Proliferation | SMMC-7721 (Hepatoma) | 0-2 µM | Inhibition of proliferation over 48 hours. | [2] |

| Apoptosis Induction | SMMC-7721 (Hepatoma) | 1.68 µM | 21.55% ± 2.58% apoptosis (TUNEL assay). | [1] |

| Apoptosis Induction | SMMC-7721 (Hepatoma) | 1.68 µM | 43.03% ± 3.07% apoptosis (Flow cytometry). | [6] |

| ER Stress Induction | Raji (Lymphoma) | 0-30 µM | Selective induction of ER stress over 48 hours. | [2] |

| Anti-inflammatory | Primary Chondrocytes | 160 µM | Inhibition of IL-1β induced inflammatory markers (iNOS, COX-2, TNF-α, IL-6). | [2] |

| Binding Affinity (LDHA) | In silico | - | -9.3 kcal/mol | Not in search results |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of Oroxin B on signaling pathways. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.

a. Cell Lysis and Protein Extraction

-

Culture cells to 80-90% confluency and treat with Oroxin B at desired concentrations for the specified duration.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA (Bicinchoninic acid) protein assay kit.

b. SDS-PAGE and Protein Transfer

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE).

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, PTEN, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

dot

Caption: A streamlined workflow for Western Blot analysis.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to assess the effect of Oroxin B on cell viability and proliferation.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Oroxin B for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following Oroxin B treatment.

-

Treat cells with Oroxin B at the desired concentrations and for the appropriate duration.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Conclusion

Oroxin B is a promising natural compound with significant potential for the development of novel therapeutics for cancer and inflammatory diseases. Its mechanism of action involves the intricate modulation of key signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. This technical guide provides a foundational understanding of Oroxin B's molecular targets and biological effects, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the therapeutic potential of Oroxin B and to establish more precise quantitative measures of its activity, such as IC50 and EC50 values, which will be critical for its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oroxin B Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oroxin B Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Oroxin B and its Effects on Apoptosis: A Technical Guide for Researchers

Abstract: Oroxin B, a flavonoid glycoside extracted from the traditional medicinal plant Oroxylum indicum, has garnered significant attention for its potent anti-tumor properties. A primary mechanism underlying its efficacy is the induction of apoptosis in cancer cells. This technical document provides an in-depth overview of the molecular pathways Oroxin B modulates to trigger programmed cell death. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product-based therapeutics.

Core Mechanisms of Oroxin B-Induced Apoptosis

Oroxin B orchestrates apoptosis through multiple signaling pathways, primarily by targeting key regulatory nodes that control cell survival and death. Its action involves the modulation of the intrinsic mitochondrial pathway and the endoplasmic reticulum (ER) stress response.

Regulation of the PTEN/PI3K/AKT Signaling Pathway

The PTEN/PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. Oroxin B exerts its pro-apoptotic effects by activating the tumor suppressor PTEN.

-

PTEN Upregulation: Oroxin B treatment leads to an increased expression of Phosphatase and Tensin Homolog (PTEN)[1][2].

-

PI3K/AKT Inhibition: Activated PTEN dephosphorylates and thereby inhibits the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade. This results in the downregulation of phosphorylated AKT (p-AKT)[2][3][4].

-

Modulation of Bcl-2 Family Proteins: The inhibition of AKT signaling influences the expression of the Bcl-2 family of proteins. Oroxin B has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[1]. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent caspase activation.

-

Inhibition of Downstream Effectors: The PI3K/AKT pathway also regulates other factors involved in cell survival and angiogenesis. Oroxin B has been found to decrease the expression of Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF), further contributing to its anti-tumor effects[2][4].

Induction of Endoplasmic Reticulum (ER) Stress

In malignant B-lymphoma cells, Oroxin B uniquely modulates the ER stress response to favor apoptosis. It selectively induces tumor-suppressive ER stress while concurrently inhibiting the tumor-adaptive ER stress machinery that cancer cells use for survival[5].

-

Inhibition of Tumor-Adaptive Response: Oroxin B suppresses the expression of the key adaptive ER stress gene GRP78 (also known as HSPA5) by down-regulating its upstream activator, ATF6[5].

-

Activation of Tumor-Suppressive Response: Simultaneously, it activates the master tumor-suppressive ER stress gene DDIT3 (also known as CHOP or GADD153)[5]. This activation is mediated through the MKK3-p38 signaling pathway[5]. The upregulation of DDIT3 is a potent trigger for apoptosis under conditions of prolonged ER stress.

Regulation of MAPK and NF-κB Signaling

Oroxin B also demonstrates anti-inflammatory and anti-tumor properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[3]. These pathways are intrinsically linked to inflammation and cell survival, and their inhibition by Oroxin B can sensitize cells to apoptosis. In osteoclasts, Oroxin B was shown to abrogate the RANKL-mediated activation of the MAPK pathway[6].

Quantitative Analysis of Pro-Apoptotic Effects

The efficacy of Oroxin B in inducing apoptosis has been quantified across various cancer cell lines. The data below summarizes its cytotoxic effects and impact on apoptotic markers.

Table 1: Cytotoxicity (IC₅₀) of Oroxin B in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| SMMC-7721 | Human Hepatoma | Not explicitly stated, but dose-dependent inhibition observed | N/A | [1] |

| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | N/A |[1] |

Note: While specific IC₅₀ values for Oroxin B were not found in the provided search results, multiple sources confirm a dose-dependent inhibition of proliferation in liver cancer cells like SMMC-7721 and HepG2[1]. Further literature review is recommended for precise IC₅₀ values.

Table 2: Effect of Oroxin B on Apoptosis Rates in SMMC-7721 Cells

| Assay | Treatment | Apoptosis Rate (%) | Treatment Duration | Citation |

|---|---|---|---|---|

| TUNEL Assay | Oroxin B (1.68 µM) | Significantly increased vs. control (P < 0.01) | 12 h | [1] |

| Annexin V-FITC/PI Flow Cytometry | Oroxin B (1.68 µM) | 43.03 ± 3.07 | 48 h | [1] |

| Annexin V-FITC/PI Flow Cytometry | Cisplatin (Positive Control) | 58.87 ± 4.86 | 48 h |[1] |

Observations indicate that Oroxin B is a potent inducer of apoptosis, particularly promoting the early stages of apoptosis in SMMC-7721 liver cancer cells[1].

Table 3: Modulation of Key Apoptotic and Signaling Proteins by Oroxin B

| Protein | Function/Pathway | Effect of Oroxin B | Cell Line/Model | Citation |

|---|---|---|---|---|

| PTEN | Tumor Suppressor (PI3K/AKT Pathway) | Upregulation | SMMC-7721, HepG2 | [1][2] |

| p-AKT | Cell Survival (PI3K/AKT Pathway) | Downregulation | SMMC-7721, Chondrocytes | [2][3] |

| PI3K | Cell Survival (PI3K/AKT Pathway) | Downregulation | SMMC-7721 | [2] |

| Bax | Pro-apoptotic (Bcl-2 Family) | Upregulation | HepG2 | [1] |

| Bcl-2 | Anti-apoptotic (Bcl-2 Family) | Downregulation | HepG2 | [1] |

| Caspase-3 | Executioner Caspase | Upregulation | HepG2 | [1] |

| P53 | Tumor Suppressor | Upregulation | HepG2 | [1] |

| MDM2 | p53 Inhibitor | Downregulation | HepG2 | [1] |

| COX-2 | Inflammation / Proliferation | Downregulation | SMMC-7721, Chondrocytes | [2][3] |

| VEGF | Angiogenesis | Downregulation | SMMC-7721 | [2] |

| GRP78 | Adaptive ER Stress | Downregulation | B-lymphoma cells | [5] |

| DDIT3 | Suppressive ER Stress | Upregulation | B-lymphoma cells |[5] |

Experimental Methodologies

Standardized protocols are crucial for the reliable assessment of Oroxin B's effects on apoptosis. The following sections detail common methodologies.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and incubate overnight.

-

Treatment: Treat cells with various concentrations of Oroxin B and a vehicle control (e.g., DMSO).

-

Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals[7].

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity[8][9].

Protocol:

-

Cell Culture & Treatment: Seed cells (e.g., 1 x 10⁶ cells) and treat with Oroxin B for the specified time[9].

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~700 x g for 5 minutes[9].

-

Washing: Wash the cell pellet twice with cold PBS buffer[9].

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[10].

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[10].

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark[10].

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer[10].

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

Protocol:

-

Cell Lysis: After treatment with Oroxin B, wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[11].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay[11].

-

SDS-PAGE: Denature equal amounts of protein (e.g., 10-15 µg) by boiling in SDS sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis[6][11].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[3][6].

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[3].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-AKT, total AKT, β-actin) overnight at 4°C[3][6].

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[6][11].

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system[11].

Caspase Activity Assay

These assays measure the activity of key executioner caspases, like caspase-3 and -7, which are hallmarks of apoptosis.

Protocol (Fluorometric):

-

Cell Lysis: Prepare cell lysates from treated and control cells as described for Western Blotting.

-

Assay Setup: In a 96-well plate, add cell lysate to wells containing assay buffer[12].

-

Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC[13].

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[12][14].

-

Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm[13][14]. The fluorescence intensity is proportional to the caspase-3 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oroxin B Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. origene.com [origene.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Oroxin B: A Deep Dive into its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin B, a flavonoid glycoside primarily isolated from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant scientific interest for its potent anti-inflammatory activities.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory properties of Oroxin B. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of Oroxin B

Oroxin B exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets implicated in the inflammatory cascade. The primary mechanisms of action include the inhibition of pro-inflammatory cytokines and mediators, suppression of critical inflammatory signaling pathways, and modulation of the NLRP3 inflammasome.

Inhibition of Pro-Inflammatory Mediators

Oroxin B has been demonstrated to significantly reduce the expression and production of a wide array of pro-inflammatory molecules. In various cellular and animal models, Oroxin B treatment leads to a dose-dependent decrease in the levels of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][4] Furthermore, it effectively suppresses the production of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the synthesis of inflammatory mediators.[1][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of Oroxin B are largely attributed to its ability to interfere with major intracellular signaling cascades that orchestrate the inflammatory response.

-

NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a prime target of Oroxin B. Oroxin B has been shown to inhibit the activation of the NF-κB pathway, thereby preventing the transcription of numerous pro-inflammatory genes.[1][2] This inhibition is achieved by suppressing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to inflammatory stimuli, is also modulated by Oroxin B. Studies have indicated that Oroxin B can abrogate the phosphorylation of key MAPK proteins, contributing to its anti-inflammatory and chondroprotective effects.[1][6]

-

PI3K/AKT/mTOR Signaling Pathway: Oroxin B has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][7] The activation of this pathway is closely linked to inflammatory signaling and its inhibition by Oroxin B contributes to the suppression of inflammatory responses.[1]

-

TLR4 Signaling: In the context of metabolic and sepsis-induced inflammation, Oroxin B has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[3][4] By downregulating the TLR4/NF-κB axis, Oroxin B can mitigate inflammatory responses triggered by endotoxins like lipopolysaccharide (LPS).[3][4]

NLRP3 Inflammasome Inhibition

Recent evidence suggests that Oroxin B's anti-inflammatory repertoire may also involve the inhibition of the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of IL-1β and IL-18. While direct inhibition by Oroxin B is still under investigation, its precursor, Oroxylin A, has been shown to inhibit NLRP3 inflammasome activation.[8][9] Given the structural similarities, this presents a plausible and exciting avenue for Oroxin B's mechanism of action.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent anti-inflammatory effects of Oroxin B in different experimental models.

Table 1: In Vitro Anti-Inflammatory Effects of Oroxin B

| Cell Line/Primary Cells | Inflammatory Stimulus | Oroxin B Concentration | Measured Parameters | Results | Reference |

| Primary mouse chondrocytes | IL-1β (5 ng/mL) | 160 μM | iNOS, COX-2, TNF-α, IL-6, IL-1β protein levels | Significant downregulation | [1][5] |

| RAW264.7 macrophages | LPS (10 μg/mL) | Not specified | IL-1β, IL-6, TNF-α, CD86, iNOS levels | Significant decrease | [4] |

| Human hepatoma cell line (SMMC 7721) | - | 0-2 μM | COX-2, VEGF, p-AKT, PI3K protein levels | Significant inhibition | [5] |

Table 2: In Vivo Anti-Inflammatory Effects of Oroxin B

| Animal Model | Disease Model | Oroxin B Dosage and Administration | Duration of Treatment | Measured Parameters | Results | Reference |

| Mice | Destabilized Medial Meniscus (DMM)-induced Osteoarthritis | 160 μM (intra-articular injection) | 8 weeks | Cartilage degradation, Aggrecan, Collagen II, MMP13 expression | Attenuated cartilage degradation, reversed protein expression changes | [1] |

| Rats | High-Fat Diet (HFD)-induced Metabolic-Associated Fatty Liver Disease (MAFLD) | 200 mg/kg/day (oral gavage) | Not specified | Plasma LPS, IL-6, TNF-α levels; hepatic inflammation and fibrosis | Reduced plasma lipids, LPS, and pro-inflammatory cytokines; alleviated hepatic inflammation | [3][5] |

| Mice | Cecal Ligation and Puncture (CLP)-induced Sepsis and Acute Lung Injury (ALI) | Not specified | Not specified | MPO concentration, protein content in BALF, macrophage and neutrophil numbers in BALF, IL-1β, IL-6, TNF-α levels | Improved pathological damage, reduced inflammatory cell infiltration and cytokine levels | [4] |

| Mice | Ovariectomy (OVX)-induced bone loss | Not specified | Not specified | Serum CTX-I and RANKL levels | Decreased CTX-I and RANKL levels | [2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of Oroxin B.

In Vitro Studies

-

Cell Culture and Treatment:

-

Primary Chondrocytes: Isolated from the articular cartilage of mice and cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics. Chondrocytes are typically stimulated with IL-1β to induce an inflammatory response, followed by treatment with varying concentrations of Oroxin B.[1]

-

RAW264.7 Macrophages: Cultured in DMEM supplemented with fetal bovine serum. Inflammation is induced by treatment with lipopolysaccharide (LPS), and the effects of Oroxin B are assessed by co-treatment.[4]

-

-

Western Blot Analysis:

-

Total protein is extracted from treated and untreated cells, separated by SDS-PAGE, and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-AKT, etc.).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.[1]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cells and reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, iNOS, COX-2) to quantify their mRNA expression levels.[1]

-

-

Immunofluorescence Staining:

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against a protein of interest (e.g., p65) is followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI, and images are captured using a fluorescence microscope to visualize protein localization.[1]

-

In Vivo Studies

-

Animal Models:

-

DMM-induced Osteoarthritis: The destabilized medial meniscus (DMM) model is surgically induced in mice to mimic osteoarthritis. Oroxin B is administered locally via intra-articular injection.[1]

-

High-Fat Diet-induced MAFLD: Rats are fed a high-fat diet to induce metabolic-associated fatty liver disease. Oroxin B is administered orally.[3]

-

CLP-induced Sepsis: Sepsis and associated acute lung injury are induced in mice through cecal ligation and puncture (CLP). The therapeutic effects of Oroxin B are then evaluated.[4]

-

-

Histological Analysis:

-

Tissue samples (e.g., knee joints, liver, lungs) are collected, fixed, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains like Safranin O-Fast Green for cartilage assessment.[1]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Oroxin B and a typical experimental workflow.

Conclusion and Future Directions

Oroxin B has emerged as a promising natural compound with potent and multi-faceted anti-inflammatory properties. Its ability to target key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/AKT, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data presented in this guide provides a solid foundation for its efficacy in both in vitro and in vivo models.

Future research should focus on elucidating the precise molecular interactions of Oroxin B with its targets, further exploring its effects on the NLRP3 inflammasome, and conducting comprehensive preclinical studies to evaluate its safety, pharmacokinetics, and efficacy in more complex disease models. The detailed experimental protocols and visualized pathways provided here aim to facilitate and inspire further investigation into this compelling anti-inflammatory agent, ultimately paving the way for its potential clinical translation.

References

- 1. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oroxin B Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oroxin B improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oroxin B prevented sepsis-evoked acute lung injury by promoting M2 macrophage polarization through the TLR4/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Oroxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxin B, a flavonoid glycoside primarily isolated from the traditional medicinal plant Oroxylum indicum, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Emerging evidence, though still in its nascent stages, suggests a promising role for Oroxin B as a neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of Oroxin B's neuroprotective effects, with a focus on its molecular mechanisms of action. We delve into its influence on key signaling pathways, its role in mitigating oxidative stress and apoptosis, and its potential therapeutic applications in neurodegenerative diseases. This document aims to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, summarizing the existing data, highlighting areas for future investigation, and providing detailed experimental methodologies to facilitate further research into this promising natural compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include neuronal loss, oxidative stress, neuroinflammation, and protein misfolding. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. Consequently, there is a pressing need for the discovery and development of novel neuroprotective agents that can target the underlying mechanisms of neuronal damage.

Oroxin B, chemically known as baicalein-7-O-β-D-glucuronide, is a flavonoid that has been traditionally used in various systems of medicine for its therapeutic properties. While extensive research has focused on its anti-cancer and anti-inflammatory effects, its potential in the realm of neuroprotection is a more recent area of exploration. This guide synthesizes the available scientific literature to provide an in-depth analysis of the neuroprotective effects of Oroxin B.

Mechanisms of Neuroprotection

The neuroprotective effects of Oroxin B appear to be multi-faceted, involving the modulation of several key cellular processes. The primary mechanisms identified to date include the regulation of cell survival signaling pathways, attenuation of oxidative stress, and inhibition of apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of numerous neurodegenerative disorders. Studies have shown that Oroxin B can modulate the PI3K/Akt pathway, although much of the direct evidence comes from non-neuronal cell types. In various cancer cell lines, Oroxin B has been observed to inhibit the PI3K/Akt pathway, leading to apoptosis. However, in the context of neuroprotection, activation of this pathway is generally considered beneficial. It is plausible that Oroxin B's effect on the PI3K/Akt pathway is cell-context dependent. In neurons, stressors like oxidative damage or excitotoxicity can lead to the downregulation of PI3K/Akt signaling. Oroxin B may exert its neuroprotective effects by restoring the activity of this pro-survival pathway. Further research using neuronal cell models is imperative to elucidate the precise role of Oroxin B in modulating neuronal PI3K/Akt signaling.

Figure 1: Proposed modulation of the PI3K/Akt pathway by Oroxin B.

Attenuation of Oxidative Stress via the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

While direct evidence for Oroxin B's effect on the Nrf2 pathway in neurons is still emerging, a study on the structurally similar flavonoid, Oroxin A, has demonstrated potent neuroprotective effects in a model of subarachnoid hemorrhage by activating the Nrf2/HO-1 pathway[1]. It is highly probable that Oroxin B shares this mechanism of action. By activating the Nrf2 pathway, Oroxin B can enhance the endogenous antioxidant capacity of neurons, thereby protecting them from oxidative damage.

Figure 2: Activation of the Nrf2 antioxidant pathway by Oroxin B.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that plays a crucial role in the removal of damaged or unwanted cells. In neurodegenerative diseases, aberrant activation of apoptotic pathways contributes to neuronal loss. Oroxin B has been shown to induce apoptosis in cancer cells, often through the modulation of the Bcl-2 family of proteins and activation of caspases[2]. In the context of neuroprotection, however, the goal is to inhibit apoptosis. The pro-survival signaling pathways activated by Oroxin B, such as the potential restoration of PI3K/Akt activity, would lead to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic proteins, ultimately preventing neuronal cell death.

Quantitative Data on the Effects of Oroxin B

The available quantitative data on the direct neuroprotective effects of Oroxin B is currently limited. The following table summarizes the key quantitative findings from studies on Oroxin B and the related compound Oroxin A, which provide insights into their potential neuroprotective efficacy.

| Compound | Experimental Model | Parameter Measured | Concentration/Dose | Observed Effect | Reference |

| Oroxin B | Human liver cancer SMMC-7721 cells | Apoptosis Rate | 1.68 µM | 43.03% ± 3.07% increase in apoptosis | [2] |

| Oroxin A | Hemin-induced HT22 neuronal cells (in vitro model of subarachnoid hemorrhage) | Cell Viability | 10, 20, 40 µM | Dose-dependent increase in cell viability | [3] |

| Oroxin A | Mouse model of subarachnoid hemorrhage | Neurological Score | 10, 20 mg/kg | Significant improvement in neurological function | [3] |

| Oroxin A | Mouse model of subarachnoid hemorrhage | Brain Water Content | 20 mg/kg | Significant reduction in brain edema | [3] |

| Oroxin A | Hemin-induced HT22 neuronal cells | Malondialdehyde (MDA) levels | 20 µM | Significant decrease in MDA (marker of lipid peroxidation) | [3] |

| Oroxin A | Hemin-induced HT22 neuronal cells | Glutathione (GSH) levels | 20 µM | Significant increase in GSH (endogenous antioxidant) | [3] |

Note: The data for Oroxin A is included to highlight the potential neuroprotective activities that Oroxin B may also possess, given their structural similarities. Further studies are required to generate specific quantitative data for Oroxin B in neuronal models.

Detailed Experimental Protocols

To facilitate further research into the neuroprotective effects of Oroxin B, this section provides detailed methodologies for key experiments.

Cell Culture and Induction of Neuronal Damage

-

Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used neuronal cell models.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Oxidative Stress: To model oxidative stress-induced neuronal damage, cells can be exposed to agents such as hydrogen peroxide (H₂O₂; e.g., 100-500 µM for 24 hours) or glutamate (e.g., 5 mM for 12-24 hours).

-

Induction of Excitotoxicity: For excitotoxicity studies, cells are treated with high concentrations of glutamate (e.g., 5-10 mM) or N-methyl-D-aspartate (NMDA; e.g., 100-300 µM) for a specified duration.

-

Oroxin B Treatment: Oroxin B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of Oroxin B (e.g., 1-50 µM) for a specific time (e.g., 1-2 hours) before the addition of the damaging agent. A vehicle control (DMSO) should always be included.

Assessment of Cell Viability

-

MTT Assay:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat with Oroxin B followed by the neurotoxic agent.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Assay:

-

Culture cells in a 96-well black plate.

-

After treatment with Oroxin B and the pro-oxidant agent, wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Figure 3: General experimental workflow for in vitro neuroprotection assays.

Conclusion and Future Directions

The available evidence, although preliminary, strongly suggests that Oroxin B possesses significant neuroprotective potential. Its ability to modulate key signaling pathways involved in cell survival and antioxidant defense, such as the PI3K/Akt and Nrf2 pathways, makes it a promising candidate for the development of novel therapies for neurodegenerative diseases.

However, to fully realize the therapeutic potential of Oroxin B, several key areas require further investigation:

-

Direct evidence in neuronal models: The majority of mechanistic studies on Oroxin B have been conducted in non-neuronal cells. It is crucial to validate these findings in relevant neuronal cell lines and primary neuron cultures.

-

In vivo efficacy: Preclinical studies using animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, stroke) are essential to evaluate the in vivo efficacy, optimal dosage, and pharmacokinetic profile of Oroxin B.

-

Blood-brain barrier permeability: A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier. Studies are needed to determine the BBB permeability of Oroxin B and to explore potential strategies to enhance its delivery to the brain.

-

Structure-activity relationship studies: Investigating the structure-activity relationship of Oroxin B and related flavonoids could lead to the design and synthesis of more potent and specific neuroprotective compounds.

References

Oroxin B: A Technical Guide for Researchers

Oroxin B is a flavonoid glycoside naturally occurring in the traditional Chinese medicinal herb Oroxylum indicum (L.) Vent and also found in the roots of Scutellaria baicalensis.[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Oroxin B, with a focus on its mechanism of action and relevant experimental protocols for research and development professionals.

Chemical Structure and Properties

Oroxin B, also known as Baicalein 7-gentiobioside, is a flavonoid compound.[4] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 5,6-dihydroxy-2-phenyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one[4] |

| Molecular Formula | C27H30O15[1][2][5] |

| Molecular Weight | 594.52 g/mol [1][2][5] |

| CAS Number | 114482-86-9[1][2][5] |

| Appearance | Yellowish powder[4] or light yellow to yellow solid[1] |

| Purity | ≥98%[2] |

| Solubility | Soluble in DMSO (≥59.5 mg/mL), Pyridine, Methanol, and water.[2][4][5] Insoluble in Ethanol.[5] |

| Storage | Desiccate at -20°C.[4] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[1] |

| SMILES String | C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O[4] |

Biological Activities and Mechanism of Action

Oroxin B exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and protective effects on bone health.

Anti-Cancer Activity

Oroxin B has demonstrated significant anti-cancer effects in various cancer cell lines. It can inhibit the proliferation of liver cancer cells (SMMC-7721) and induce early apoptosis.[1][6] This is achieved by upregulating the tumor suppressor PTEN and downregulating COX-2, VEGF, PI3K, and p-AKT.[1][6][7]

In B-lymphoma cells, Oroxin B uniquely and selectively induces tumor-suppressive endoplasmic reticulum (ER) stress while concurrently inhibiting tumor-adaptive ER stress.[2][4][8] This dual action disrupts the balance that cancer cells maintain for survival, leading to apoptosis.[8] It has been shown to suppress the tumor-adaptive gene GRP78 via downregulation of ATF6, and activate the tumor-suppressive gene DDIT3 through the MKK3-p38 signaling pathway.[8]

Anti-Inflammatory and Chondroprotective Effects

Oroxin B possesses anti-inflammatory properties. It has been shown to inhibit inflammation-related markers such as iNOS, COX-2, TNF-α, IL-6, and IL-1β in chondrocytes.[1] This anti-inflammatory action, coupled with the inhibition of the PI3K/AKT/mTOR signaling pathway and enhancement of autophagy, suggests that Oroxin B could be a promising agent for alleviating osteoarthritis.[9]

Bone Health

Oroxin B has been found to attenuate ovariectomy-induced bone loss by suppressing the formation and activity of osteoclasts.[10] It achieves this by inhibiting the RANKL-mediated activation of NF-κB and MAPK signaling pathways, which are crucial for osteoclast differentiation.[10][11] Specifically, it has been observed to inhibit the phosphorylation of ERK, JNK, p38, IκB, and p65.[10]

Key Signaling Pathways Modulated by Oroxin B

Oroxin B exerts its biological effects by modulating several key signaling pathways.

PI3K/Akt/mTOR and PTEN/PI3K/Akt Pathways

Oroxin B inhibits the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer and inflammatory conditions.[7][9] By downregulating PI3K and phosphorylated Akt (p-AKT), it can suppress cell proliferation and induce apoptosis.[1][6] The upregulation of PTEN, a negative regulator of the PI3K/Akt pathway, is a key mechanism of Oroxin B's anti-tumor activity.[6]

MAPK and NF-κB Signaling Pathways

In the context of bone metabolism, Oroxin B inhibits the RANKL-induced activation of both the MAPK (ERK, JNK, p38) and NF-κB (p65, IκB) pathways.[10] This inhibition prevents the differentiation of osteoclasts, thus protecting against bone loss.[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oroxin B | CAS:114482-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. CAS 114482-86-9 | Oroxin B [phytopurify.com]

- 4. Oroxin B | CAS:114482-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. apexbt.com [apexbt.com]

- 6. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of Oroxin B Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oroxin B Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Oroxin B in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Oroxin B in Dimethyl Sulfoxide (DMSO), a critical aspect for researchers, scientists, and professionals in drug development. The following information, compiled from publicly available data, is intended to support the effective design and execution of pre-clinical research.

Oroxin B: A Profile

Oroxin B is a flavonoid glycoside isolated from the traditional medicinal plant Oroxylum indicum. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate characterization of its solubility and stability in common laboratory solvents is paramount for reliable and reproducible experimental outcomes.

Solubility of Oroxin B in DMSO

DMSO is a widely used solvent for Oroxin B in non-clinical studies due to its high solubilizing capacity for a broad range of compounds. The solubility of Oroxin B in DMSO has been reported by multiple suppliers, with consistent values indicating high solubility.

Table 1: Quantitative Solubility Data for Oroxin B in DMSO

| Parameter | Value | Source |

| Solubility | ≥59.5 mg/mL | APExBIO[1] |

| Solubility | 100 mg/mL (168.2 mM) | Selleck Chemicals[2] |